molecular formula C25H30N4S2 B3408172 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea CAS No. 863017-72-5

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

Cat. No. B3408172
CAS RN: 863017-72-5
M. Wt: 450.7 g/mol
InChI Key: KLRYYPFPEJKYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, and its mechanism of action has been investigated in detail.

Scientific Research Applications

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea has been studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential use in the treatment of depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce seizure activity and increase the threshold for seizure induction. Additionally, this compound has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea in lab experiments is its ability to modulate the activity of various neurotransmitters and systems in the central nervous system. This makes it a useful tool for investigating the role of these systems in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for research on 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea. One area of research could be to investigate its potential use in the treatment of anxiety and depression. Another area of research could be to investigate its potential use in the treatment of epilepsy and other seizure disorders. Additionally, more research could be done to elucidate the mechanism of action of this compound and its interactions with various neurotransmitter systems. Finally, research could be done to investigate the potential toxicity and side effects of this compound in animal models and humans.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been investigated in detail. Despite its potential usefulness, more research is needed to fully understand the effects and mechanisms of this compound.

properties

IUPAC Name

1-(2-methylphenyl)-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4S2/c1-19-9-6-7-12-22(19)27-25(30)26-20(2)24(23-13-8-18-31-23)29-16-14-28(15-17-29)21-10-4-3-5-11-21/h3-13,18,20,24H,14-17H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRYYPFPEJKYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
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1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
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1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
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1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
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1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
Reactant of Route 6
1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea

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